molecular formula C22H19BrN2O2S B11577158 5-(5-Bromo-2-ethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(5-Bromo-2-ethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11577158
M. Wt: 455.4 g/mol
InChI Key: BDCVRIMCKXBOFQ-UHFFFAOYSA-N
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Description

4-BROMO-2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL ETHYL ETHER is a complex organic compound with a unique structure that includes a bromine atom, a thienyl group, and a dihydropyrazolobenzoxazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL ETHYL ETHER typically involves multiple steps, including the formation of the dihydropyrazolobenzoxazine core and the introduction of the bromine and thienyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL ETHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized under specific conditions.

    Reduction: The bromine atom can be reduced to form a hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group may yield sulfoxides or sulfones, while substitution of the bromine atom can lead to various derivatives with different functional groups.

Scientific Research Applications

4-BROMO-2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL ETHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL ETHYL ETHER involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL ETHYL ETHER is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C22H19BrN2O2S

Molecular Weight

455.4 g/mol

IUPAC Name

5-(5-bromo-2-ethoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H19BrN2O2S/c1-2-26-19-10-9-14(23)12-16(19)22-25-18(15-6-3-4-7-20(15)27-22)13-17(24-25)21-8-5-11-28-21/h3-12,18,22H,2,13H2,1H3

InChI Key

BDCVRIMCKXBOFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2

Origin of Product

United States

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